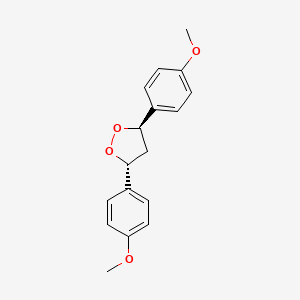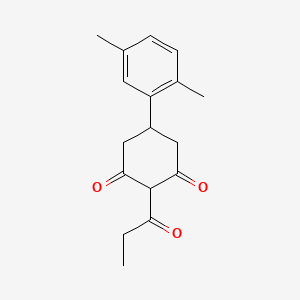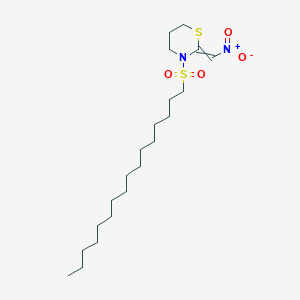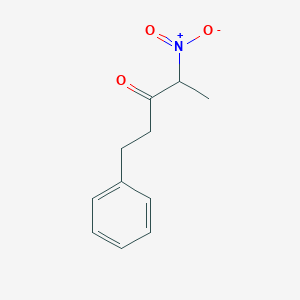
2-Methyl-2-nitro-3-oxononyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitro-3-oxononyl acetate is an organic compound with a complex structure that includes nitro, oxo, and acetate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-3-oxononyl acetate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by esterification. The nitration process typically uses nitric acid as the nitrating agent under controlled temperature conditions to introduce the nitro group. The esterification step involves reacting the nitrated intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-nitro-3-oxononyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various carbonyl compounds .
Applications De Recherche Scientifique
2-Methyl-2-nitro-3-oxononyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and acetate groups into other molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-nitro-3-oxononyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetate group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitroaniline: Similar in structure but lacks the acetate group.
2-Methyl-2-nitropropane: Contains a nitro group but has a different carbon skeleton.
3-Nitro-2-oxopropyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
2-Methyl-2-nitro-3-oxononyl acetate is unique due to the combination of nitro, oxo, and acetate groups in a single molecule
Propriétés
Numéro CAS |
88226-44-2 |
|---|---|
Formule moléculaire |
C12H21NO5 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2-methyl-2-nitro-3-oxononyl) acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-5-6-7-8-11(15)12(3,13(16)17)9-18-10(2)14/h4-9H2,1-3H3 |
Clé InChI |
BSCBMLBELMXFIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(C)(COC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)

![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)








![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
